molecular formula C10H10O3 B2526775 7-Hydroxy-8-methylchroman-4-one CAS No. 1273653-90-9

7-Hydroxy-8-methylchroman-4-one

Cat. No.: B2526775
CAS No.: 1273653-90-9
M. Wt: 178.187
InChI Key: DHKWENBXENDGIV-UHFFFAOYSA-N
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Description

7-Hydroxy-8-methylchroman-4-one is a heterocyclic compound belonging to the chromanone family. It features a chroman-4-one core structure with hydroxyl and methyl substituents at the 7th and 8th positions, respectively. This compound is known for its diverse biological activities and is used as a building block in medicinal chemistry .

Mechanism of Action

Target of Action

Chromanone derivatives, to which 7-hydroxy-8-methylchroman-4-one belongs, have been reported to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .

Mode of Action

Chromanone derivatives are known to interact with their targets in a manner that modulates the target’s function . This modulation can result in changes to cellular processes and biochemical pathways .

Biochemical Pathways

This compound, as a chromanone derivative, may affect several biochemical pathways . Chromanone derivatives have been reported to exhibit anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory activities, among others . These activities suggest that this compound may influence pathways related to cell proliferation, glucose metabolism, oxidative stress, microbial growth, and inflammation .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action . Given the range of activities exhibited by chromanone derivatives, the compound could potentially induce a variety of effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s interaction with its targets and its overall stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-8-methylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to form the chromanone core . The reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-8-methylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-oxo-8-methylchroman-4-one, while reduction of the carbonyl group can produce 7-hydroxy-8-methylchromanol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-8-methylchroman-4-one is unique due to the presence of both hydroxyl and methyl groups, which enhance its biological activity and chemical reactivity compared to its analogs. The combination of these substituents allows for a broader range of applications and interactions with molecular targets .

Properties

IUPAC Name

7-hydroxy-8-methyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKWENBXENDGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OCCC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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